molecular formula C5H3BrINO B1280731 5-Bromo-3-iodopyridin-2(1H)-one CAS No. 381233-75-6

5-Bromo-3-iodopyridin-2(1H)-one

Cat. No.: B1280731
CAS No.: 381233-75-6
M. Wt: 299.89 g/mol
InChI Key: WAUPPDAXWKLNNU-UHFFFAOYSA-N
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Description

5-Bromo-3-iodopyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine and iodine atoms attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

5-Bromo-3-iodopyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates and therapeutic agents.

    Industry: It is utilized in the production of agrochemicals, dyes, and materials science.

Safety and Hazards

“5-Bromo-3-iodopyridin-2(1H)-one” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information provided by Sigma-Aldrich includes the GHS07 pictogram and the signal word "Danger" .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-iodopyridin-2(1H)-one plays a significant role in biochemical reactions, particularly in the context of proteomics and enzyme studies. This compound interacts with various enzymes, proteins, and other biomolecules, often serving as a substrate or inhibitor. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions typically involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. Additionally, this compound can affect the expression of genes involved in oxidative stress responses and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the inhibition of specific enzymes by binding to their active sites. This binding can lead to conformational changes in the enzyme, thereby reducing its activity. Additionally, this compound can interact with DNA and RNA, potentially affecting transcription and translation processes. These interactions are often mediated by the halogen atoms, which can form halogen bonds with nucleic acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion. The interactions with these enzymes can affect metabolic flux and the levels of specific metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. For example, it has been shown to bind to albumin, which helps in its distribution throughout the bloodstream. The localization and accumulation of this compound can influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The specific localization of this compound can determine its impact on cellular processes and its overall efficacy in biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodopyridin-2(1H)-one typically involves halogenation reactions. One common method is the bromination of 3-iodopyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodopyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodopyridin-2(1H)-one involves its interaction with various molecular targets and pathways. The presence of bromine and iodine atoms enhances its reactivity, allowing it to participate in diverse chemical transformations. The compound can act as an electrophile in substitution reactions and as a coupling partner in cross-coupling reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-nitropyridine
  • 2-Amino-5-bromo-3-iodopyridine
  • 5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate

Uniqueness

5-Bromo-3-iodopyridin-2(1H)-one is unique due to the simultaneous presence of bromine and iodine atoms on the pyridine ring, which imparts distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of functionalization possibilities and can be used in more diverse chemical reactions.

Properties

IUPAC Name

5-bromo-3-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUPPDAXWKLNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476059
Record name 5-Bromo-3-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381233-75-6
Record name 5-Bromo-3-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-iodopyridin-2-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-5-bromopyridine (CAS No. 1072-97-5) (300 g) was dissolved in a mixed solvent consisting of 1000 ml of acetic acid and 200 ml of water, 30 ml of concentrated sulfuric acid were gradually dropped thereinto under stirring. Then, 79.1 g of periodic acid hydrate and 176 g of iodine were added thereto, followed by stirring at 80° C. for 4 hours. To the reaction mixture were added periodic acid hydrate (40 g) and iodine (22 g), followed by further stirring at 80° C. for 2 hours. After cooling to room temperature, the reaction mixture was poured onto ice (3000 ml) and neutralized to pH 7.0 with 5N aqueous sodium hydroxide. The resulting crystals were collected by filtration, dissolved in a mixed solvent of ethyl acetate/diethyl ether, successively washed with aqueous sodium thiosulfate, water, 1N aqueous sodium hydroxide and brine, and dried over anhydrous magnesium sulfate. Then, the solvent was evaporated, to give 392 g of 2-amino-5-bromo-3-iodopyridine (yield: 76%). 2-Amino-5-bromo-3-iodopyridine (100 g) was gradually added to 300 ml of concentrated sulfuric acid under ice-cooling. After the reaction mixture was stirred at room temperature for 2 hours, it was ice-cooled again. 35 g of sodium nitrite were gradually added thereto, followed by stirring at room temperature for 3 days and nights. The reaction solution was poured onto ice (3000 ml) and neutralized to pH 4.0 with sodium hydroxide. The resulting crystals were collected by filtration, washed with water and warm air-dried at 60° C. for one day and night, to give 102 g (quantitative) of the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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